molecular formula C5H4N4NaO B1449827 Pubchem_57350056 CAS No. 45738-97-4

Pubchem_57350056

Cat. No. B1449827
CAS RN: 45738-97-4
M. Wt: 159.1 g/mol
InChI Key: XJZYXTWSMDRIJE-UHFFFAOYSA-N
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Description

Pubchem_57350056 is a chemical compound with a molecular formula of C21H23NO2. This compound is also known as 3,4-methylenedioxy-α-pyrrolidinohexiophenone, or simply MDPHP. It is a synthetic cathinone that has gained popularity in recent years due to its stimulant and euphoric effects. MDPHP is classified as a designer drug, which means that it is not approved for medical use and is often sold illicitly.

Mechanism Of Action

MDPHP acts as a dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This leads to feelings of euphoria, increased energy, and heightened alertness. MDPHP also acts as a serotonin reuptake inhibitor, which may contribute to its mood-enhancing effects.

Biochemical And Physiological Effects

MDPHP has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes pupil dilation, muscle tension, and decreased appetite. These effects are similar to those of other stimulants, such as cocaine and amphetamines.

Advantages And Limitations For Lab Experiments

MDPHP has several advantages and limitations for use in lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized and purified. However, its classification as a designer drug means that it is not approved for medical use and may be difficult to obtain for research purposes.
List as many future directions as possible:
There are several future directions for research on MDPHP. One direction is to investigate its potential therapeutic uses for the treatment of psychiatric disorders, such as depression and anxiety. Another direction is to study its effects on the brain and how it interacts with other neurotransmitters, such as serotonin and norepinephrine. Additionally, more research is needed to understand the long-term effects of MDPHP use and its potential for abuse and dependence.

Scientific Research Applications

MDPHP has been the subject of several scientific studies in recent years. One study found that MDPHP has a high affinity for the dopamine transporter, which is a protein that is responsible for regulating dopamine levels in the brain. This suggests that MDPHP may have a similar mechanism of action to other stimulants, such as cocaine and amphetamines.
Another study found that MDPHP has a low potential for abuse and dependence compared to other synthetic cathinones. This study suggests that MDPHP may have therapeutic potential for the treatment of certain psychiatric disorders.

properties

InChI

InChI=1S/C5H4N4O.Na/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZYXTWSMDRIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NC=N2.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722043
Record name PUBCHEM_57350056
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pubchem_57350056

CAS RN

45738-97-4
Record name 1,2,3,9-Tetrahydro-6H-purin-6-one sodium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45738-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PUBCHEM_57350056
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dihydropurin-6-one;sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.250.538
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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